![molecular formula C22H20O8S2 B14280754 Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate CAS No. 137668-92-9](/img/structure/B14280754.png)
Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate is a complex organic compound with a unique structure that includes a benzoate core substituted with two sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate typically involves multiple steps. One common method includes the sulfonylation of methyl 2,4-dihydroxybenzoate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfonyl groups.
Hydrolysis: The ester and sulfonyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield sulfonamide or sulfonate derivatives, while hydrolysis can produce the corresponding carboxylic acids and sulfonic acids.
Applications De Recherche Scientifique
Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,4-dihydroxybenzoate: A precursor in the synthesis of Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate.
4-Methylbenzenesulfonyl Chloride: A key reagent used in the sulfonylation process.
Methyl 2,4-bis[(4-chlorobenzene-1-sulfonyl)oxy]benzoate: A similar compound with chlorine substituents instead of methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two sulfonyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
137668-92-9 |
|---|---|
Formule moléculaire |
C22H20O8S2 |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
methyl 2,4-bis-(4-methylphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C22H20O8S2/c1-15-4-9-18(10-5-15)31(24,25)29-17-8-13-20(22(23)28-3)21(14-17)30-32(26,27)19-11-6-16(2)7-12-19/h4-14H,1-3H3 |
Clé InChI |
PLKYRQWFJIEHBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)C(=O)OC)OS(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)
![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)

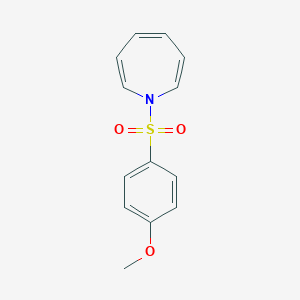
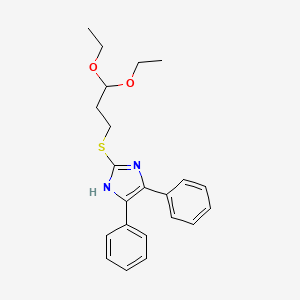
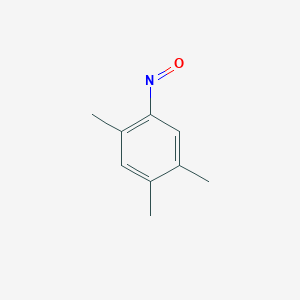
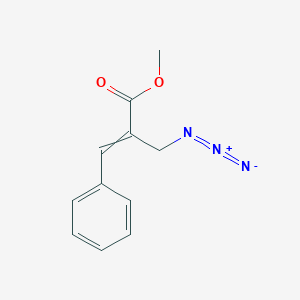

methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

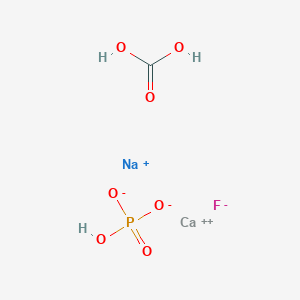
![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
